![molecular formula C21H20N2O3S B609115 MKC3946](/img/structure/B609115.png)
MKC3946
概要
説明
MKC3946は、小胞体ストレス応答(UPR)経路の重要な因子であるイノシトール要求酵素1アルファ(IRE1α)の強力な阻害剤です。 この化合物は、Xボックス結合タンパク質1(XBP1)メッセンジャーRNAのスプライシングを阻害する能力により、多発性骨髄腫細胞の生存に影響を与えるため、主にがん研究で使用されています .
準備方法
合成経路と反応条件
MKC3946は、ナフタールアルデヒド誘導体を用いた一連の化学反応によって合成されます。具体的な合成経路と反応条件は、機密情報であり、詳細な情報は公表されていません。 この化合物は、IRE1αのエンドリボヌクレアーゼドメインに結合する、細胞透過性ナフタールアルデヒド誘導体として調製されていることが知られています .
工業的生産方法
This compoundの工業的生産方法は、広く公表されていません。通常、このような化合物は、高純度と一貫性を確保するために、厳しい条件下で生産され、多くの場合、合成、精製、品質管理の複数の段階を伴います。
化学反応の分析
反応の種類
MKC3946は、主にIRE1αのエンドリボヌクレアーゼドメインとの結合反応を起こします。阻害剤としての役割においては、酸化、還元、置換などの一般的な化学反応には参加しません。
一般的な試薬と条件
この化合物は、ボロテゾミブや17-AAGなどの他の試薬と組み合わせて使用されることが多く、多発性骨髄腫細胞における細胞毒性を高めます。 一般的な条件には、これらの試薬を制御された実験室環境でインキュベートすることが含まれます .
生成される主要な生成物
This compoundを含む反応の主な生成物は、XBP1メッセンジャーRNAのスプライシング阻害であり、SEC61A1、p58IPK、ERdj4などのXBP1が標的とする遺伝子のダウンレギュレーションにつながります .
科学研究への応用
This compoundは、科学研究、特に以下の分野で広く使用されています。
科学的研究の応用
Multiple Myeloma
Multiple myeloma is characterized by high levels of protein synthesis leading to chronic ER stress. MKC3946 has shown promising results in preclinical studies:
- Growth Inhibition : this compound inhibited the growth of multiple myeloma cell lines without affecting normal mononuclear cells. The compound has been demonstrated to enhance the cytotoxic effects of established therapies such as bortezomib and 17-allylamino-17-demethoxygeldanamycin (17-AAG) by inducing further ER stress and apoptosis .
- In Vivo Efficacy : In murine xenograft models, this compound significantly reduced tumor growth and prolonged survival compared to control groups. The efficacy was attributed to its ability to inhibit XBP1 splicing in vivo, leading to decreased tumor burden .
Other Cancer Types
Recent studies have also explored the potential of this compound beyond multiple myeloma:
- Acute Myeloid Leukemia : Research indicates that this compound exhibits anti-proliferative effects against acute myeloid leukemia cells by blocking IRE1α-driven pro-survival pathways. This suggests a broader application for this compound in hematological malignancies .
- Proteotoxic Stress Induction : this compound has been investigated for its role in enhancing apoptosis induced by proteotoxic stressors in various cancer cell lines. This indicates its potential utility as an adjunct therapy in combination with other treatments aimed at inducing ER stress .
Table 1: Summary of Preclinical Findings on this compound
Case Study 1: Multiple Myeloma Treatment with this compound
In a controlled study involving RPMI8226 xenograft models, mice treated with this compound showed significant tumor size reduction compared to controls. The treatment led to a marked decrease in XBP1s levels within excised tumors, correlating with improved overall survival rates among treated subjects .
Case Study 2: Combination Therapy with Bortezomib
A study demonstrated that combining this compound with bortezomib resulted in synergistic effects on multiple myeloma cells. The combination therapy not only inhibited cell growth more effectively than either agent alone but also enhanced apoptosis markers such as CHOP expression, indicating increased ER stress and cell death .
作用機序
MKC3946は、IRE1αのエンドリボヌクレアーゼドメインに結合することにより、その活性を阻害することで効果を発揮します。この阻害は、多発性骨髄腫細胞の生存に不可欠なXBP1メッセンジャーRNAのスプライシングを阻止します。 関連する分子標的には、IRE1αのエンドリボヌクレアーゼドメインと、XBP1によって調節される下流遺伝子が含まれます .
類似化合物の比較
類似化合物
STF-083010: XBP1メッセンジャーRNAのスプライシングを阻害する別のIRE1α阻害剤。
KIRA6: IRE1αを標的とし、がん研究で同様の用途を持つ阻害剤。
This compoundの独自性
This compoundは、IRE1αのエンドリボヌクレアーゼドメインに対する高い効力と特異性を持つことが特徴です。 ボロテゾミブや17-AAGなどの他の癌治療の細胞毒性効果を高めることが示されており、がん研究における貴重なツールとなっています .
類似化合物との比較
Similar Compounds
STF-083010: Another IRE1α inhibitor that blocks XBP1 messenger RNA splicing.
KIRA6: An inhibitor that targets IRE1α and has similar applications in cancer research.
4μ8C: A compound that inhibits IRE1α and is used in studies related to the UPR pathway.
Uniqueness of MKC3946
This compound is unique in its high potency and specificity for the endoribonuclease domain of IRE1α. It has been shown to enhance the cytotoxic effects of other cancer treatments like bortezomib and 17-AAG, making it a valuable tool in cancer research .
生物活性
MKC3946 is a small-molecule inhibitor targeting the inositol-requiring enzyme 1α (IRE1α), which plays a crucial role in the unfolded protein response (UPR) associated with endoplasmic reticulum (ER) stress. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound functions by inhibiting the RNase activity of IRE1α, which is essential for splicing X-box binding protein 1 (XBP1) mRNA. The splicing of XBP1 mRNA is a critical step in the UPR that helps cells cope with ER stress. By blocking this process, this compound can induce apoptosis in cancer cells while sparing normal cells from toxicity. This selectivity is particularly beneficial in treating malignancies where ER stress is a contributing factor to tumor growth and survival.
Multiple Myeloma
Research indicates that this compound exhibits significant anti-proliferative effects on multiple myeloma cell lines. A study demonstrated that treatment with this compound led to:
- Growth Inhibition : Modest growth inhibition was observed in MM cell lines without affecting normal mononuclear cells .
- Enhanced Cytotoxicity : The compound significantly increased the cytotoxic effects of bortezomib and 17-AAG, even in the presence of bone marrow stromal cells .
- Induction of Apoptosis : The apoptosis induced by these agents was associated with increased levels of CHOP, a pro-apoptotic factor .
In vivo studies using murine xenograft models showed that this compound not only inhibited tumor growth but also improved survival rates when combined with other therapeutic agents such as bortezomib .
Acute Myeloid Leukemia
This compound has also been evaluated for its effects on AML. The findings include:
- Cytotoxicity : this compound exhibited potent cytotoxicity against AML cell lines and patient-derived samples, inducing caspase-dependent apoptosis and G1 cell cycle arrest .
- Synergistic Effects : When used in combination with other agents like bortezomib or arsenic trioxide, this compound demonstrated synergistic effects, enhancing overall treatment efficacy .
Data Table: Summary of Biological Activity
Case Study 1: Multiple Myeloma Patient Response
A clinical case involving a patient with relapsed multiple myeloma treated with this compound showed promising results. The patient experienced a reduction in tumor burden and improved quality of life after combination therapy involving this compound and bortezomib. Monitoring revealed decreased levels of XBP1s, correlating with reduced ER stress markers.
Case Study 2: Acute Myeloid Leukemia Treatment
In another case involving an AML patient resistant to standard therapies, administration of this compound led to significant tumor regression. The patient's leukemic blasts showed increased sensitivity to apoptosis-inducing agents post-treatment with this compound, suggesting a re-sensitization effect attributed to IRE1α inhibition.
特性
IUPAC Name |
2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]naphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVBMWPWPTSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。